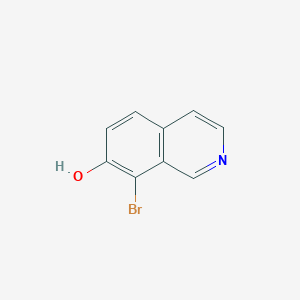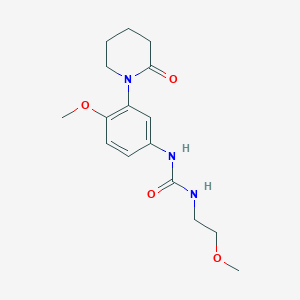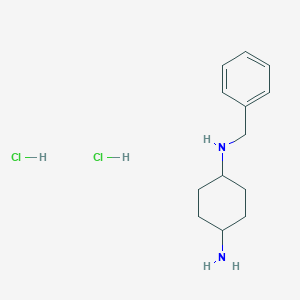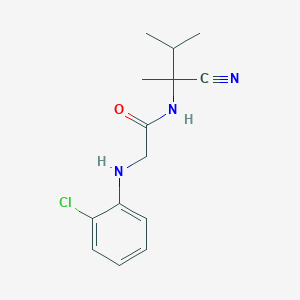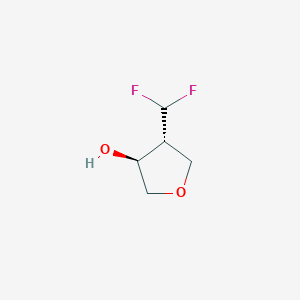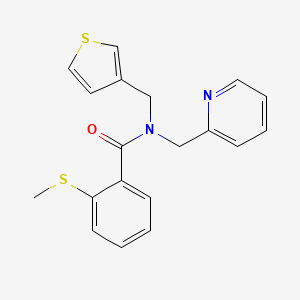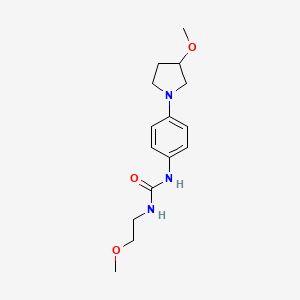
1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Anion Recognition : Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, synthesized via a rearrangement reaction of electrophiles with primary amines, have been characterized for their electronic properties through photophysical studies and quantum mechanical calculations (Singh et al., 2016).
Synthetic Methods : Different synthetic methods, including a one-step synthesis entailing a carbonylation reaction and a two-step synthesis requiring preparation of phenyl carbamate followed by substitution reaction, have been used for the synthesis of related urea compounds, demonstrating the versatility in synthetic approaches (Sarantou & Varvounis, 2022).
Optimization for Biological Activity : Symmetrical diarylureas have been optimized for solubility while preserving biological activity, demonstrating the potential for developing target-specific agents (Denoyelle et al., 2012).
Chemical Analysis and Properties
Structural Analysis : The crystal structure of related urea compounds has been investigated, revealing insights into the molecular geometry and intermolecular interactions, critical for understanding their chemical behavior (Kang et al., 2015).
Corrosion Inhibition : Urea derivatives have been studied for their inhibition efficiency in corrosion processes, indicating their potential application in materials science (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis Study : Investigations into the photodegradation and hydrolysis of substituted urea pesticides provide valuable information on environmental stability and degradation pathways (Gatidou & Iatrou, 2011).
Potential Biological and Medicinal Applications
Anticancer Activity : Ureas incorporating 1-aminotetralins have been synthesized and evaluated for anticancer activity, highlighting the potential therapeutic applications of these compounds (Özgeriş et al., 2017).
DNA Interaction Studies : The interaction of certain urea derivatives with calf thymus DNA has been investigated, indicating potential applications in biochemical and pharmacological research (Ajloo et al., 2015).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-8-16-15(19)17-12-3-5-13(6-4-12)18-9-7-14(11-18)21-2/h3-6,14H,7-11H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCFMPBBRKAINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

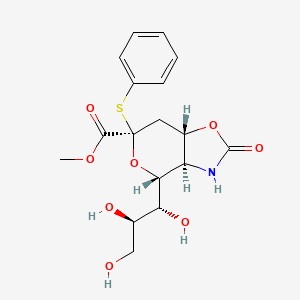
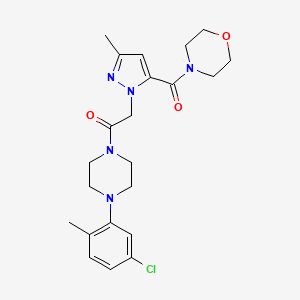
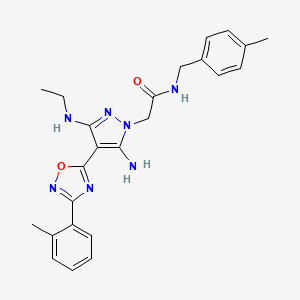
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)
